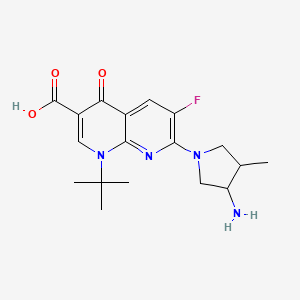
7-(3-Amino-4-methyl-pyrrolidin-1-yl)-1-tert-butyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for BMY-41802 are not widely available in the public domain. industrial production methods would likely involve efficient and scalable synthetic processes.
Chemical Reactions Analysis
- BMY-41802 may undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions would depend on the specific reaction type.
- Major products formed from these reactions would vary based on the reaction pathway and starting materials.
Scientific Research Applications
- BMY-41802’s applications extend across multiple scientific fields:
Chemistry: It could serve as a valuable tool compound for studying bacterial targets.
Biology: Researchers might explore its effects on bacterial cell function and viability.
Medicine: Investigating its potential as an antibacterial agent.
Industry: BMY-41802 could be relevant for pharmaceutical companies developing novel antibiotics.
Mechanism of Action
- The precise mechanism by which BMY-41802 exerts its effects remains undisclosed. it likely involves interactions with specific molecular targets or pathways related to bacterial growth inhibition.
Comparison with Similar Compounds
- Unfortunately, detailed information on similar compounds is limited. BMY-41802’s uniqueness lies in its potential as a novel antibacterial agent.
Properties
Molecular Formula |
C18H23FN4O3 |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
7-(3-amino-4-methylpyrrolidin-1-yl)-1-tert-butyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid |
InChI |
InChI=1S/C18H23FN4O3/c1-9-6-22(8-13(9)20)16-12(19)5-10-14(24)11(17(25)26)7-23(15(10)21-16)18(2,3)4/h5,7,9,13H,6,8,20H2,1-4H3,(H,25,26) |
InChI Key |
NXKOWQUWRFWFDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC1N)C2=C(C=C3C(=O)C(=CN(C3=N2)C(C)(C)C)C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



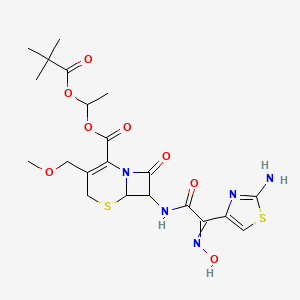
![I+/--[[(2-Bromoethyl)amino]methyl]-2-nitro-1H-imidazole-1-ethanol](/img/structure/B10782273.png)
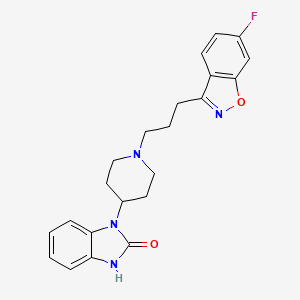
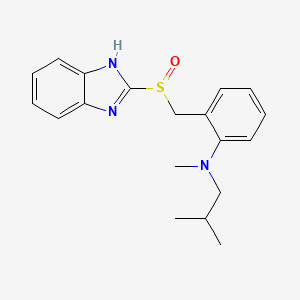
![2-[3-[[2-(2-Amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-2-methyl-4-oxoazetidin-1-yl]oxyacetic acid](/img/structure/B10782292.png)
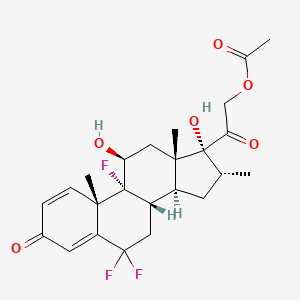
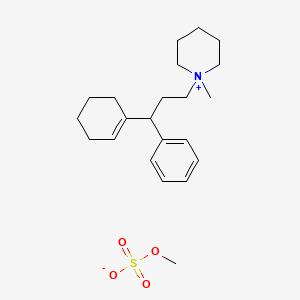
![2-[3-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-2-methyl-4-oxoazetidin-1-yl]oxyacetic acid](/img/structure/B10782311.png)
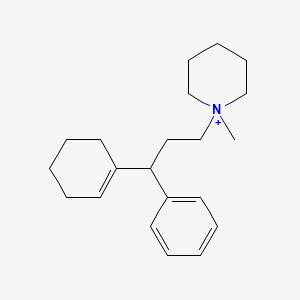
![2-[2-aminoethyl-[2-(butylcarbamoyloxy)ethyl]amino]ethyl N-butylcarbamate](/img/structure/B10782326.png)
![(Z)-7-[(1R,2S,3S,4S)-3-[[[2-(heptanoylamino)acetyl]amino]methyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B10782327.png)

![2-(4-chlorophenyl)-2,3,4,4a-tetrahydro-5H-(1)benzothiopyrano[4,3-c]pyridazin-3-one 6-oxide](/img/structure/B10782340.png)
